2,6-Dibromo-4-methanesulfonylpyridine
Description
2,6-Dibromo-4-methanesulfonylpyridine is a halogenated pyridine derivative featuring bromine substituents at the 2- and 6-positions and a methanesulfonyl (-SO₂Me) group at the 4-position. This compound is notable for its electron-deficient aromatic system due to the electron-withdrawing effects of both bromine and the methanesulfonyl group. It serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of agrochemicals or pharmaceuticals. Its structural rigidity and reactivity make it valuable for designing functionalized heterocycles .
Properties
Molecular Formula |
C6H5Br2NO2S |
|---|---|
Molecular Weight |
314.98 g/mol |
IUPAC Name |
2,6-dibromo-4-methylsulfonylpyridine |
InChI |
InChI=1S/C6H5Br2NO2S/c1-12(10,11)4-2-5(7)9-6(8)3-4/h2-3H,1H3 |
InChI Key |
GRVHIJKKKJSODY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC(=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
(a) 2,6-Dichloro-4-methanesulfonylpyridine
- Structural Difference : Chlorine substituents (smaller atomic radius, lower electronegativity) replace bromine.
- Reactivity : The C–Cl bond is less polarizable than C–Br, leading to slower nucleophilic aromatic substitution (SNAr) reactions. For example, thiolate-mediated substitutions proceed at lower rates compared to brominated analogs .
- Thermal Stability : Lower molecular weight and weaker halogen bonding result in reduced melting points (~150–160°C vs. ~180–190°C for brominated derivatives) .
(b) 2,6-Dibromo-4-cyanopyridine
- Functional Group Variation: A cyano (-CN) group replaces the methanesulfonyl (-SO₂Me) at position 3.
- Electronic Effects : The -CN group is a weaker electron-withdrawing group (EWG) than -SO₂Me, resulting in diminished activation of the pyridine ring toward electrophilic attack.
- Applications: Cyanopyridines are more suited for radical reactions, whereas methanesulfonyl derivatives excel in SNAr due to stronger EWG effects .
(c) 2-Bromo-6-methylsulfanyl-4-amidopyridine
- Substituent Diversity : A methylsulfanyl (-SMe) group replaces one bromine at position 6, and an amide (-CONH₂) replaces the methanesulfonyl group.
- Solubility : The amide group enhances hydrogen bonding, improving solubility in polar solvents (e.g., DMSO or water) compared to the hydrophobic -SO₂Me group.
- Synthetic Utility : Methylsulfanyl groups facilitate thiol-disulfide exchange reactions, whereas brominated analogs are better leaving groups in cross-coupling chemistry .
Physicochemical Properties (Hypothetical Data Table)
Key Research Findings
- Electron-Withdrawing Group Hierarchy : Reactivity in SNAr follows -SO₂Me > -CN > -CONH₂ due to inductive effects .
- Halogen Effects : Bromine substituents increase molecular polarizability, enhancing reactivity in photochemical reactions compared to chlorine analogs.
- Thermal Degradation: Methanesulfonyl groups improve thermal stability, with decomposition temperatures ~50°C higher than cyanopyridines .
Q & A
Q. What are the optimal synthetic routes for 2,6-dibromo-4-methanesulfonylpyridine, and how can reaction conditions be validated?
A two-step synthesis is commonly employed:
- Step 1 : Sulfonation of 4-pyridinol derivatives using methanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hrs).
- Step 2 : Bromination at the 2- and 6-positions using PBr₃ or NBS (N-bromosuccinimide) in a halogenated solvent (e.g., CCl₄) at reflux.
Validation: Monitor reaction progress via TLC and characterize intermediates using (e.g., δ 2.34 ppm for methyl groups, δ 7.06–8.37 ppm for aromatic protons) and IR spectroscopy (e.g., 1665 cm for C=O stretches) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of:
- X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond lengths (e.g., C-Br ≈ 1.89 Å) and angles .
- Multinuclear NMR : , , and NMR to verify substituent positions and electronic environments. For example, signals near 121–149 ppm indicate aromatic carbons adjacent to electron-withdrawing groups .
Q. What stability tests are critical for this compound under varying experimental conditions?
- Thermal stability : Perform TGA (thermogravimetric analysis) to assess decomposition temperatures (typically >200°C for sulfonated pyridines).
- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.
- Hydrolytic stability : Test in buffered solutions (pH 1–13) at 25–60°C for 48 hrs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps). For example, LUMO energies near -1.5 eV suggest susceptibility to nucleophilic attack.
- Mechanistic studies : Simulate transition states for Suzuki-Miyaura coupling using Pd catalysts to predict regioselectivity (e.g., preferential substitution at bromine sites) .
Q. How do crystallographic data resolve contradictions in reported bond angles or packing patterns?
- Mercury software : Use the Materials Module to compare packing motifs (e.g., herringbone vs. π-stacking) across datasets. For example, a void volume >10% may indicate polymorphism .
- SHELX refinement : Apply TWIN/BASF commands to address twinning issues in high-symmetry space groups (e.g., P2₁/c vs. P-1) .
Q. What strategies validate conflicting spectroscopic data (e.g., unexpected 1H NMR^1 \text{H NMR}1H NMR splitting patterns)?
Q. How can intermolecular interactions (e.g., halogen bonding) be quantified in crystal structures?
- Hirshfeld surface analysis : Map contact distances (e.g., Br···O < 3.5 Å) using CrystalExplorer.
- IsoStar statistics : Compare observed interaction geometries (e.g., Br···π contacts) against Cambridge Structural Database (CSD) trends .
Methodological Guidelines for Data Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
